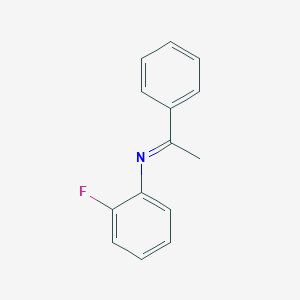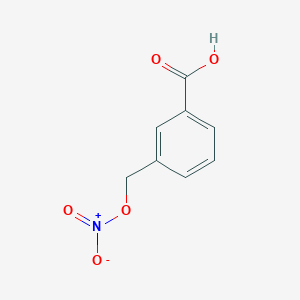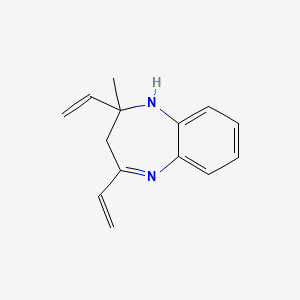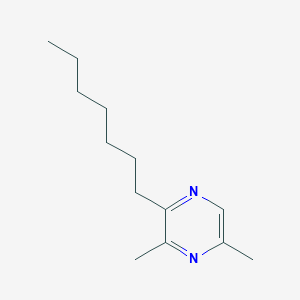
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-fluoro-N-(1-phenylethylidene)-: is a chemical compound with the molecular formula C14H12FN. It is characterized by a benzene ring attached to an amine group, a fluorine atom, and a phenylethylidene group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.
Medicine: Research is ongoing to explore the potential medicinal applications of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, particularly in the treatment of diseases related to inflammation and oxidative stress.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which Benzenamine, 2-fluoro-N-(1-phenylethylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to inflammation and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Fluorobenzonitrile: Similar in structure but lacks the amine group.
N-(1-phenylethylidene)aniline: Similar but without the fluorine atom.
2-Fluoro-N-phenylbenzamide: Similar but with a different functional group.
Uniqueness: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is unique due to the combination of the fluorine atom and the phenylethylidene group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
646502-87-6 |
|---|---|
Molekularformel |
C14H12FN |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-1-phenylethanimine |
InChI |
InChI=1S/C14H12FN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-10H,1H3 |
InChI-Schlüssel |
WIKWYGCQLSCJMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC=C1F)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)

![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)

![5-Chloro-2-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15169780.png)
![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)

![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)
